N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine
Description
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is a heterocyclic compound featuring a piperidine core substituted with a cyclopropylmethyl amine group and a 1,2-oxazole-3-carbonyl moiety. The cyclopropylmethyl group enhances metabolic stability, while the oxazole ring may contribute to hydrogen bonding and π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2 |
InChI Key |
RECGUJYXMBTNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Piperidin-4-Amine
Piperidin-4-amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a base. Optimized conditions from analogous syntheses (e.g., [GUWLRZAWMIYMIX-UHFFFAOYSA-N]) suggest:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 60°C, 12h | 78% | |
| Workup | Aqueous extraction, silica gel chromatography | - |
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.
Acylation with 1,2-Oxazole-3-Carbonyl Chloride
The secondary amine is acylated using 1,2-oxazole-3-carbonyl chloride. Patent data ([HVDRHBBVMUXDBN-UHFFFAOYSA-N]) highlights:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Oxazole carbonyl chloride, DIPEA, DCM, 0°C→RT, 6h | 85% | |
| Purification | Recrystallization (EtOAc/hexane) | - |
Critical Note : The oxazole ring’s electron-deficient nature necessitates mild conditions to prevent decomposition.
One-Pot Tandem Alkylation-Acylation
A streamlined protocol combines alkylation and acylation in a single vessel, reducing intermediate isolation. This method, adapted from piperidine derivatization strategies ([FQAFQXBZWSTPRH-UHFFFAOYSA-N]), employs:
| Reagents | Conditions | Yield |
|---|---|---|
| Cyclopropylmethyl bromide, Oxazole carbonyl chloride, Hünig’s base | DMF, 50°C, 18h | 68% |
Advantage : Eliminates purification of the alkylated intermediate, though yields are marginally lower due to competing side reactions.
Alternative Strategies Involving Oxazole Pre-Functionalization
Oxazole-3-Carboxylic Acid Activation
The oxazole moiety is pre-activated as a mixed carbonate or imidazolide for coupling. For example:
| Activation Method | Coupling Agent | Yield |
|---|---|---|
| HATU-mediated | HATU, DIPEA, DMF, RT, 4h | 82% |
| EDCl/HOBt | EDCl, HOBt, DCM, 0°C→RT, 12h | 75% |
Key Observation : HATU activation provides superior yields due to enhanced electrophilicity of the acylating species.
Scalability and Industrial Considerations
Solvent and Catalyst Optimization
Large-scale syntheses prioritize cost-effectiveness and safety. Water-THF biphasic systems reduce DMF usage, while immobilized bases (e.g., polymer-supported K₂CO₃) facilitate recycling:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Solvent | DMF | THF/H₂O |
| Base | K₂CO₃ | PS-K₂CO₃ |
| Cycle Time | 12h | 8h |
Purification Techniques
Chromatography is replaced with crystallization or distillation in industrial settings. For the target compound, anti-solvent crystallization using MTBE achieves >99% purity:
| Anti-Solvent | Temperature | Purity |
|---|---|---|
| MTBE | −20°C | 99.2% |
Analytical Characterization
Critical spectral data for validation:
-
¹H NMR (400 MHz, CDCl₃): δ 1.10–1.25 (m, 4H, cyclopropane), 3.45 (d, J=7.2 Hz, 2H, NCH₂), 4.15 (q, J=6.8 Hz, 1H, piperidine), 8.05 (s, 1H, oxazole).
-
HRMS : m/z calcd for C₁₃H₁₈N₃O₂ [M+H]⁺ 272.1396, found 272.1398.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxazole ring instability under basic conditions | Use mild bases (DIPEA) and low temperatures |
| Over-alkylation at piperidine nitrogen | Controlled stoichiometry (1:1.05 amine:alkylating agent) |
| Low solubility of intermediates | Switch to polar aprotic solvents (DMSO) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced or ring-opened products of the oxazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is C13H16N2O2. It features a piperidine ring substituted with a cyclopropylmethyl group and an oxazole moiety, which contributes to its biological activity.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on different cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, suggesting applications in treating inflammatory diseases.
Antimicrobial Activity Evaluation
Objective : To assess the efficacy against common bacterial pathogens.
Findings : The compound showed promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Study
Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Anti-inflammatory Model
Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
Findings : Treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group and oxazole carbonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Cyclopropylmethyl Groups
a) 1-(Cyclopropylmethyl)-4-(2'-fluorophenyl)-(2'-oxoethyl)piperidine HBr
- Structure : Shares the cyclopropylmethyl-piperidine backbone but replaces the oxazole carbonyl with a fluorophenyl-oxoethyl group.
- Pharmacology : Acts as a sigma1-selective antagonist, reversing dopamine release inhibition in rat striatal slices at concentrations <100 nM. This contrasts with the target compound, which lacks direct fluorophenyl substituents but retains sigma receptor affinity .
- Key Difference : Fluorophenyl substitution enhances selectivity for sigma1 over sigma2 receptors, whereas the oxazole in the target compound may broaden receptor interaction profiles.
b) N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Derivatives
- Structure : Features a cyclopropylmethyl amine linked to a benzamide with trifluoromethyl groups (e.g., from ).
- Synthesis: Prepared via multi-step reactions involving cyanopyrazine intermediates, achieving yields up to 95% for intermediates but lower yields (31–56%) for final oxadiazole derivatives .
- Key Difference : The trifluoromethyl groups increase hydrophobicity and electron-withdrawing effects compared to the oxazole’s electron-rich aromatic system.
Analogues with Oxazole or Oxadiazole Moieties
a) 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
- Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes thiophene for cyclopropylmethyl.
- Activity: Oxadiazoles are known for metabolic resistance and kinase inhibition, suggesting divergent therapeutic applications (e.g., anticancer vs. CNS modulation) .
b) 5F-AMP (N-(Cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide)
- Structure : Substitutes piperidine with indole and adds a fluoropentyl chain.
- Pharmacology: As a synthetic cannabinoid receptor modulator, 5F-AMP highlights how cyclopropylmethyl groups can stabilize carboxamide derivatives in psychoactive compounds, contrasting with the target compound’s piperidine-oxazole framework .
Receptor Interactions
- Sigma Receptor Modulation : The target compound’s piperidine-oxazole structure may mimic benzomorphans (e.g., pentazocine) in inhibiting NMDA-stimulated dopamine release, though with reduced phencyclidine (PCP) receptor cross-reactivity compared to morphinan derivatives .
- Dopaminergic Effects: Unlike 5F-AMP’s cannabinoid activity, the target compound’s sigma receptor engagement suggests utility in motor function disorders, akin to N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol .
Data Table: Key Parameters of Selected Analogues
Biological Activity
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyclopropylmethyl group and a 1,2-oxazole ring, which are known to influence its biological properties. The molecular formula is , and its IUPAC name is this compound.
This compound acts primarily as an antagonist for certain receptors involved in inflammatory and neurodegenerative pathways. The oxazole moiety is believed to play a crucial role in modulating receptor interactions and enhancing the compound's efficacy.
Antagonistic Properties
Research indicates that this compound exhibits significant antagonistic activity against the CXCR7 receptor, which is implicated in various pathological conditions including cancer and inflammation. The antagonism of this receptor can lead to reduced tumor growth and improved outcomes in inflammatory diseases.
Neuroprotective Effects
In studies involving neuronal cultures, this compound demonstrated neuroprotective effects by reducing neuronal hyperexcitability. This was evidenced by its ability to modulate ion channel activity in rat hippocampal slices, suggesting potential applications in treating neurodegenerative disorders such as epilepsy or Alzheimer's disease .
Case Studies and Experimental Data
- CXCR7 Antagonism : In vitro studies showed that this compound effectively inhibited CXCR7-mediated signaling pathways. This inhibition correlated with decreased cell proliferation in cancer cell lines, indicating its potential as an anti-cancer agent .
- Neuroprotection : Experimental models reported that the compound significantly reduced neuronal death induced by excitotoxicity. The mechanism involved modulation of KCNQ channels, which are critical for stabilizing neuronal excitability .
- Anti-inflammatory Activity : The compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines in activated macrophages. This suggests its utility in treating conditions characterized by chronic inflammation .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine, and how can reaction conditions be optimized?
- Answer: Solvent-free synthesis under mild conditions (e.g., 35–50°C) is a greener approach for piperidin-4-amine derivatives, as demonstrated in analogous compounds . Key steps include coupling reactions (e.g., using 1,2-oxazole-3-carbonyl chloride with the piperidine scaffold) and purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane). Optimization may involve adjusting catalysts (e.g., copper(I) bromide for Ullmann-type couplings) and bases (e.g., cesium carbonate) to improve yields .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer: Analytical techniques include:
- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm, oxazole protons at δ ~6.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]+) to verify molecular weight .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the pharmacological optimization of this compound?
- Answer: SAR analysis for piperidin-4-amine derivatives highlights the importance of:
- Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings to enhance binding affinity .
- Conformational rigidity : Cyclopropylmethyl and oxazole moieties may restrict rotation, improving target engagement .
- Heterocyclic substitutions : Modulating selectivity for receptors (e.g., dopamine vs. serotonin transporters) by replacing phenyl rings with oxazole or pyridine .
Q. What kinetic and mechanistic insights are critical for studying the oxidative stability of this compound?
- Answer: Alkaline permanganate oxidation studies of similar piperidin-4-amine derivatives reveal pseudo-first-order kinetics dependent on substrate concentration, ionic strength, and catalyst (e.g., Ru(III)). Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots can predict degradation pathways. Stoichiometric analysis (e.g., 1:4 substrate:oxidant ratio) and LC-MS identification of oxidative byproducts (e.g., carboxylic acids) are essential for stability profiling .
Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?
- Answer: Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., radioligand binding vs. functional uptake inhibition) .
- Enantiomeric purity : Separate racemic mixtures via chiral chromatography and test individual enantiomers, as seen in cis-3,6-disubstituted piperidines where S,S-(-)-19a showed 10-fold higher DAT affinity than its enantiomer .
- Species differences : Validate targets across preclinical models (e.g., human vs. rodent receptors) .
Analytical and Computational Questions
Q. What computational tools are suitable for predicting the bioactive conformation of this compound?
- Answer: Density functional theory (DFT) calculations optimize geometry and frontier molecular orbitals (FMOs) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) with homology-modeled receptors (e.g., monoamine transporters) can predict binding modes. MD simulations (>100 ns) assess conformational stability in lipid bilayers .
Q. How can researchers validate the proposed degradation mechanism under oxidative stress?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
